molecular formula C46H54N6O8S2 B11938369 Quetiapine-d8 Hemifumarate (piperazine-d8) CAS No. 1435938-24-1

Quetiapine-d8 Hemifumarate (piperazine-d8)

カタログ番号: B11938369
CAS番号: 1435938-24-1
分子量: 899.2 g/mol
InChIキー: ZTHJULTYCAQOIJ-UXUYVNHUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ケチアピン-d8 ヘミフマル酸塩 (ピペラジン-d8) は、ケチアピンヘミフマル酸塩の重水素化された形態です。これは主に科学研究に使用される安定同位体標識化合物です。重水素原子はピペラジン環の​​水素原子を置き換えており、さまざまな研究における化合物の追跡と定量に役立ちます。 ケチアピンヘミフマル酸塩自体は、躁うつ病、統合失調症、および重度のうつ病の治療に使用される非定型抗精神病薬です .

準備方法

合成経路と反応条件

ケチアピン-d8 ヘミフマル酸塩の合成には、ケチアピンヘミフマル酸塩のピペラジン環に重水素原子を組み込む必要があります。これは、水素原子を重水素で置き換える一連の化学反応によって実現できます。 このプロセスは通常、重水素化試薬と溶媒を制御された条件下で使用して、重水素の選択的組み込みを確実にすることを伴います .

工業生産方法

ケチアピン-d8 ヘミフマル酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、重水素化試薬を処理し、最終製品の純度と一貫性を確保するために、特殊な機器と反応器の使用が含まれます。 生産プロセスは、収率を最大化し、不純物を最小限に抑えるように最適化されています .

化学反応の分析

反応の種類

ケチアピン-d8 ヘミフマル酸塩は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のさまざまな触媒が含まれます。 これらの反応は通常、制御された温度と圧力下で行われ、目的の結果が得られるようにします .

形成される主要な生成物

これらの反応から生成される主要な生成物には、ケチアピン-d8 ヘミフマル酸塩のさまざまな代謝物と誘導体が含まれます。 これらの生成物は、質量分析法や核磁気共鳴(NMR)分光法などの技術を使用して分析し、構造と特性を決定できます .

科学的研究の応用

Pharmacokinetic Studies

Quetiapine-d8 is instrumental in pharmacokinetic research, allowing for precise measurements of quetiapine and its metabolites in biological samples. The use of deuterated compounds helps to differentiate between the drug and its metabolites in complex biological matrices.

  • Measurement Techniques : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed to quantify quetiapine-d8 alongside quetiapine. This method enhances sensitivity and specificity, crucial for accurate pharmacokinetic profiling .
  • Case Study : A study demonstrated the application of quetiapine-d8 in measuring quetiapine and its four metabolites in human plasma. The findings indicated significant differences in pharmacokinetic parameters when comparing different dosing regimens, highlighting the role of glucuronidation in quetiapine metabolism .

Metabolism Research

Quetiapine-d8 is vital for investigating the metabolic pathways of quetiapine. Its incorporation into studies allows researchers to elucidate how quetiapine is processed within the body, including the identification of metabolic enzymes involved.

  • Glucuronidation Pathway : Research has shown that the UGT enzyme system plays a significant role in the metabolism of quetiapine. By using quetiapine-d8, researchers can track metabolic changes and assess how co-administration with other drugs affects quetiapine clearance and efficacy .

Drug Development and Safety Assessments

The compound is also used in drug development processes to evaluate safety profiles and potential drug-drug interactions.

  • Bioequivalence Studies : Quetiapine-d8 has been utilized in studies assessing the bioequivalence of different formulations of quetiapine, providing insights into how formulation changes can affect drug absorption and efficacy .
  • Toxicology Studies : In safety assessments, quetiapine-d8 helps determine potential toxicological effects associated with quetiapine administration, particularly concerning liver enzyme elevations observed during treatment .

Clinical Implications

Quetiapine-d8's role extends into clinical research, where it aids in understanding therapeutic outcomes related to various psychiatric conditions.

  • Case Reports : Clinical observations have noted cases of dependence on quetiapine, prompting investigations into its long-term effects on patients with psychiatric disorders. The stable isotope can help trace usage patterns and withdrawal symptoms more accurately .

Summary Table of Applications

Application Area Description Key Findings/Studies
PharmacokineticsMeasurement of drug levels and metabolites using LC-MS/MSEnhanced sensitivity for metabolite analysis
Metabolism ResearchInvestigation of metabolic pathways involving UGT enzymesSignificant role of glucuronidation identified
Drug DevelopmentAssessment of bioequivalence and safety profilesInsights into formulation impacts on absorption
Clinical ImplicationsUnderstanding therapeutic outcomes and dependence issuesCase reports highlighting potential for dependence

作用機序

ケチアピン-d8 ヘミフマル酸塩の作用機序は、ケチアピンヘミフマル酸塩の作用機序に似ています。それは、ドーパミンタイプ2(D2)およびセロトニン2A(5HT2A)受容体における拮抗薬として作用します。この拮抗作用は、統合失調症と躁うつ病の症状の軽減に役立ちます。 この化合物は、治療効果に寄与する、ヒスタミン受容体やアドレナリン作動性受容体など、他の受容体にも親和性を持っています .

類似の化合物との比較

ケチアピン-d8 ヘミフマル酸塩は、重水素標識が施されているため、研究における追跡と定量に利点があります。類似の化合物には以下が含まれます。

ケチアピン-d8 ヘミフマル酸塩は、詳細な薬物動態および薬力学研究における有用性を高める、その特定の標識のために際立っています。

類似化合物との比較

Quetiapine-d8 Hemifumarate is unique due to its deuterium labeling, which provides advantages in tracing and quantification in research studies. Similar compounds include:

Quetiapine-d8 Hemifumarate stands out due to its specific labeling, which enhances its utility in detailed pharmacokinetic and pharmacodynamic studies.

生物活性

Quetiapine-d8 hemifumarate, a deuterated form of quetiapine, is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of the parent compound. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H17D8N3O2SC4H4O4C_{21}H_{17}D_8N_3O_2S\cdot C_4H_4O_4
  • Molecular Weight : 899.18495 g/mol
  • CAS Number : 1435938-24-1
  • SMILES : A representation of the molecular structure that includes deuterium atoms.

Quetiapine functions primarily as an antagonist at various neurotransmitter receptors:

  • Dopamine Receptors : It acts as an antagonist at D2 receptors, which is crucial for its antipsychotic effects in treating schizophrenia and bipolar disorder.
  • Serotonin Receptors : Quetiapine shows a strong affinity for 5-HT2A receptors, contributing to its antidepressant properties. Additionally, it has partial agonist activity at the 5-HT1A receptor and antagonistic effects on 5-HT7 receptors.
  • Histamine Receptors : It also antagonizes H1 receptors, which can lead to sedation and weight gain.

Pharmacokinetics

Quetiapine-d8 exhibits similar pharmacokinetic properties to quetiapine:

  • Absorption : Rapidly absorbed after oral administration; peak plasma concentrations achieved within 1.5 hours.
  • Bioavailability : The absolute bioavailability is low but the tablet formulation achieves 100% bioavailability relative to solutions.
  • Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes (CYP3A4 and CYP2D6), generating several metabolites including the active metabolite norquetiapine.

Biological Activity Data

The following table summarizes key findings from studies on quetiapine and its deuterated form:

Study/TrialDose (mg/day)PopulationKey Findings
Clinical Trial 041300 - 800Schizophrenia patientsSignificant reduction in PANSS scores compared to placebo.
Bipolar Depression Trials300 - 600Adults and adolescentsEfficacy demonstrated with mean weight gain of 1.15 kg in treatment group vs. placebo.
Pharmacokinetic StudyN/AHealthy subjectsPeak plasma concentrations reached within 1.5 hours; significant interindividual variability observed.

Case Studies

  • Efficacy in Schizophrenia :
    A pivotal study demonstrated that quetiapine significantly improved both positive and negative symptoms of schizophrenia when dosed between 300 mg to 800 mg daily over a six-week period .
  • Bipolar Disorder Management :
    In a clinical trial involving bipolar depression, quetiapine showed superior efficacy over placebo, with patients experiencing notable improvements in depressive symptoms alongside manageable side effects like weight gain .
  • Metabolic Effects :
    A study highlighted that quetiapine treatment led to a dose-dependent decrease in thyroid hormone levels (T4), with some patients experiencing significant reductions during the initial weeks of therapy .

Adverse Effects and Considerations

While quetiapine-d8 shares similar safety profiles with quetiapine, it is important to monitor for:

  • Weight Gain : Commonly observed during treatment, necessitating regular monitoring.
  • QT Interval Prolongation : Increased risk associated with overdose or concurrent medications affecting cardiac rhythm.
  • Liver Function : Transaminase elevations noted in clinical trials warrant caution in patients with pre-existing liver conditions.

特性

CAS番号

1435938-24-1

分子式

C46H54N6O8S2

分子量

899.2 g/mol

IUPAC名

2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid

InChI

InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+/i2*9D2,10D2,11D2,12D2;

InChIキー

ZTHJULTYCAQOIJ-UXUYVNHUSA-N

異性体SMILES

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O

正規SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。